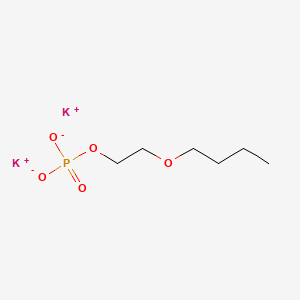
Dipotassium 2-butoxyethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium 2-butoxyethyl phosphate: is an organic phosphate compound with the molecular formula C6H13K2O5P. It is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of dipotassium 2-butoxyethyl phosphate typically begins with 2-butoxyethanol and phosphoric acid.
Reaction Conditions: The reaction involves the esterification of 2-butoxyethanol with phosphoric acid, followed by neutralization with potassium hydroxide to form the dipotassium salt.
Industrial Production Methods: In industrial settings, the reaction is carried out in a reaction kettle, where phosphoric acid and potassium hydroxide are added in stoichiometric amounts. The reaction temperature is controlled to prevent decomposition, and the pH is adjusted to around 8.9-9.5.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Dipotassium 2-butoxyethyl phosphate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It is less commonly involved in reduction reactions due to its stable phosphate ester structure.
Substitution: The compound can participate in substitution reactions where the butoxyethyl group can be replaced by other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Alkyl halides or aryl halides in the presence of a suitable catalyst.
Major Products:
Oxidation: The major products include oxidized derivatives of the butoxyethyl group.
Substitution: The products depend on the substituent introduced, resulting in various alkyl or aryl phosphates.
Scientific Research Applications
Chemistry:
Catalysis: Dipotassium 2-butoxyethyl phosphate is used as a catalyst in organic synthesis reactions due to its ability to stabilize transition states.
Biology:
Biochemical Studies: It is used in studies involving phosphate metabolism and enzyme interactions.
Medicine:
Pharmaceuticals: The compound is explored for its potential use in drug formulations, particularly in controlled-release systems.
Industry:
Mechanism of Action
Mechanism:
Phosphate Group: The phosphate group in dipotassium 2-butoxyethyl phosphate interacts with various molecular targets, including enzymes and receptors, modulating their activity.
Pathways: The compound can influence signaling pathways involving phosphate metabolism and energy transfer.
Comparison with Similar Compounds
Tris(2-butoxyethyl) phosphate: Similar in structure but with three butoxyethyl groups instead of two.
Dipotassium phosphate: Lacks the butoxyethyl group, making it less hydrophobic and more soluble in water.
Uniqueness:
Hydrophobicity: Dipotassium 2-butoxyethyl phosphate has a unique balance of hydrophobic and hydrophilic properties, making it suitable for specific industrial applications.
Stability: The compound’s stability under various conditions makes it a preferred choice in formulations requiring long-term stability
Properties
CAS No. |
68389-63-9 |
|---|---|
Molecular Formula |
C6H13K2O5P |
Molecular Weight |
274.33 g/mol |
IUPAC Name |
dipotassium;2-butoxyethyl phosphate |
InChI |
InChI=1S/C6H15O5P.2K/c1-2-3-4-10-5-6-11-12(7,8)9;;/h2-6H2,1H3,(H2,7,8,9);;/q;2*+1/p-2 |
InChI Key |
VNRLBVFSQLHMPD-UHFFFAOYSA-L |
Canonical SMILES |
CCCCOCCOP(=O)([O-])[O-].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















